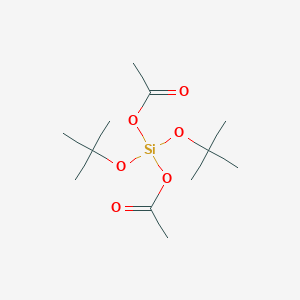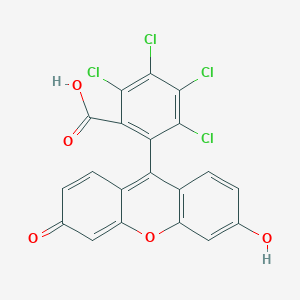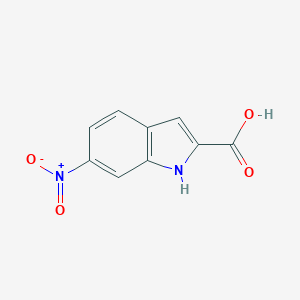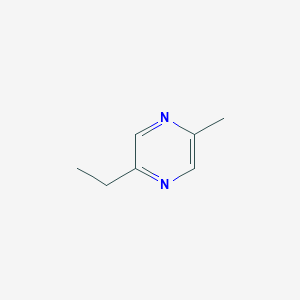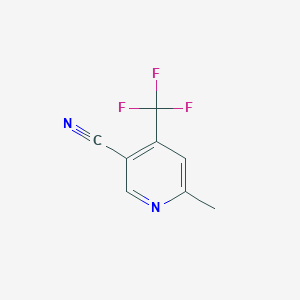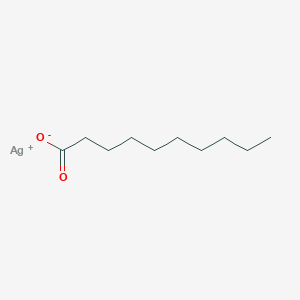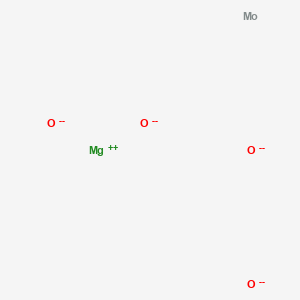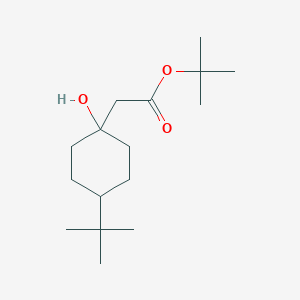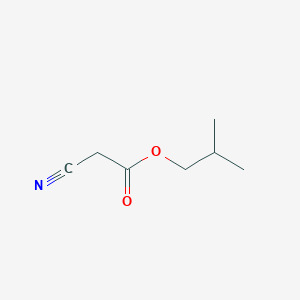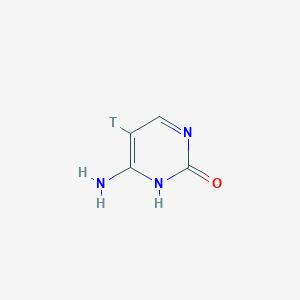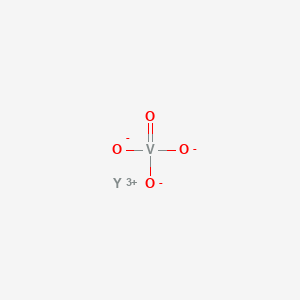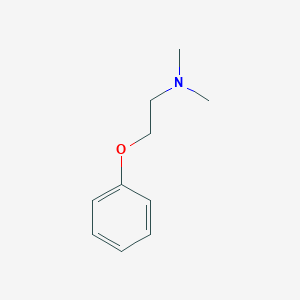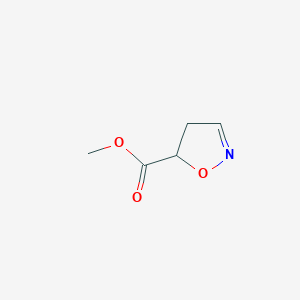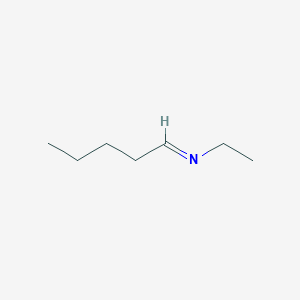
Ethanamine, N-pentylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N-pentylidene-, also known as N-pentylideneethanamine or NPEA, is a chemical compound that belongs to the class of organic compounds called amines. It is a colorless liquid with a boiling point of 155°C and a molecular weight of 143.24 g/mol. NPEA has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of NPEA is not fully understood. However, it is believed to work by binding to specific receptors in the body, leading to the activation or inhibition of certain signaling pathways. This, in turn, can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
NPEA has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. Additionally, NPEA has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPEA in lab experiments is its relatively low cost and ease of synthesis. Additionally, NPEA has been shown to have low toxicity levels, making it a safer option compared to other compounds. However, one of the limitations of using NPEA is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving NPEA. One potential area of research is the development of new drugs based on NPEA. Researchers can explore the potential of NPEA as a lead compound for the development of drugs that target specific diseases. Additionally, researchers can further investigate the mechanism of action of NPEA and its potential applications in different fields such as agriculture and environmental science.
In conclusion, NPEA is a unique compound with potential applications in various fields. Its low cost and ease of synthesis make it an attractive option for scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The most common method for synthesizing NPEA is through the reaction of ethylamine with pentanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces NPEA as the major product with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
NPEA has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of NPEA is in the development of new drugs. Researchers have explored the potential of NPEA as a lead compound for the development of new drugs that target specific diseases such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10599-76-5 |
|---|---|
Produktname |
Ethanamine, N-pentylidene- |
Molekularformel |
C7H15N |
Molekulargewicht |
113.2 g/mol |
IUPAC-Name |
N-ethylpentan-1-imine |
InChI |
InChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
BHZZIQKQPOHRIL-UHFFFAOYSA-N |
SMILES |
CCCCC=NCC |
Kanonische SMILES |
CCCCC=NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



